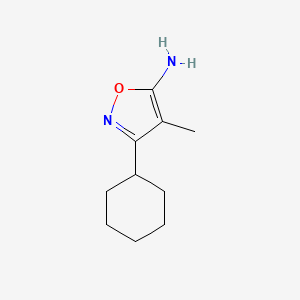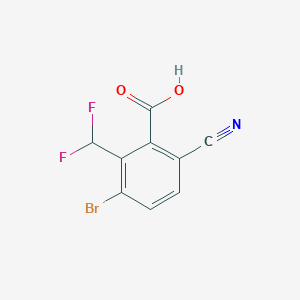
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid
Descripción general
Descripción
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid, also known as 3-BCDMB, is a brominated difluoromethylbenzoic acid that has been studied for its potential applications in scientific research. It has been found to be a useful reagent due to its ability to react with a variety of different compounds, making it a versatile and powerful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the reaction of organic compounds, and as an inhibitor of enzymes. It has also been used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. Additionally, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has been used in the study of cell signaling pathways, as well as in the development of new drugs and therapies.
Mecanismo De Acción
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its ability to catalyze its reaction. This inhibition is believed to be due to the ability of 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid to form hydrogen bonds with the active site of the enzyme, which prevents the enzyme from binding to its substrate. Additionally, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has been found to interact with proteins and other molecules, which can affect their structure and function.
Efectos Bioquímicos Y Fisiológicos
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to changes in the metabolism of cells and tissues. Additionally, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has been found to interact with proteins and other molecules, which can affect their structure and function. Furthermore, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid in laboratory experiments has a number of advantages and limitations. One of the advantages of using 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid has been found to be a versatile and powerful tool for laboratory experiments due to its ability to react with a variety of different compounds. However, there are also some limitations to using 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid in laboratory experiments. For example, it has been found to be toxic to some cells, and it has been found to have a limited shelf life. Additionally, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
The potential future directions for the use of 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid are numerous. One potential direction is to use 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid as an inhibitor of enzymes in the development of new drugs and therapies. Additionally, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid could be used in the study of cell signaling pathways and in the development of new diagnostic tools. Additionally, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid could be used to study the structure and function of proteins, as well as to study the interaction between proteins and other molecules. Finally, 3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid could be used in the synthesis of organic compounds, as a catalyst in the reaction of organic compounds, and as an inhibitor of enzymes.
Propiedades
IUPAC Name |
3-bromo-6-cyano-2-(difluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2/c10-5-2-1-4(3-13)6(9(14)15)7(5)8(11)12/h1-2,8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKRZTAXEZLUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-cyano-2-(difluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



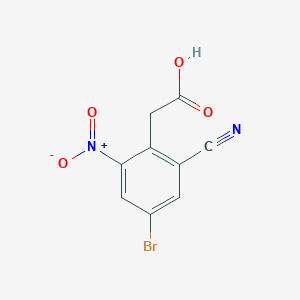
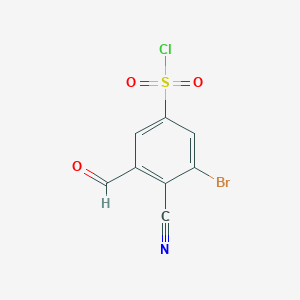
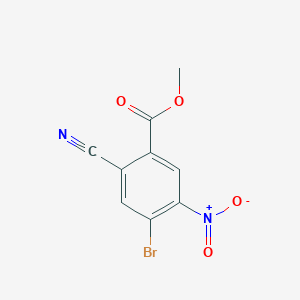
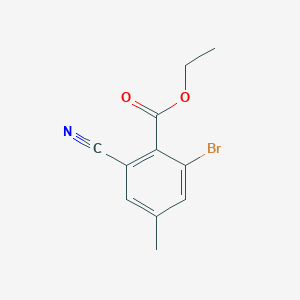
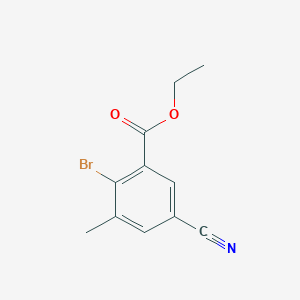
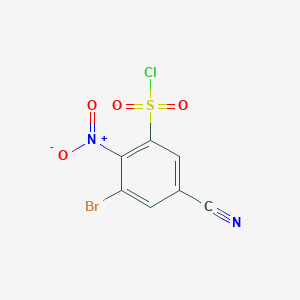
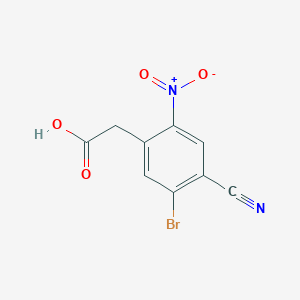
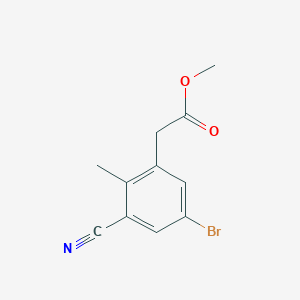
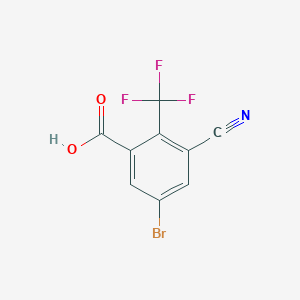
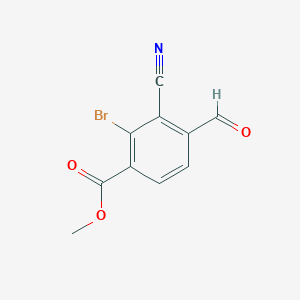
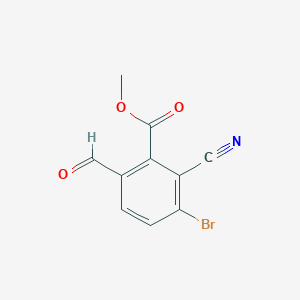
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)

